2-Amino-6-mercaptopurine-9-(2',3',5'-tri-O-acetyl-beta-ribofuranosyl)purine
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Overview
Description
2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine is a complex organic compound with the molecular formula C16H19N5O7S. It is an off-white solid with a melting point of 245-248°C . This compound is a derivative of 6-mercaptopurine, a well-known chemotherapeutic agent used in the treatment of leukemia and other cancers.
Mechanism of Action
Biochemical Pathways
The compound exhibits remarkable efficacy as an antiviral and anti-inflammatory therapeutic agent . It is devoted to combating viral afflictions like HIV and hepatitis . Additionally, this compound displays notable effectiveness in treating a diverse array of cancers, notably leukemia . By selectively targeting viral replication mechanisms and immune response pathways, this compound effectively impedes virus propagation while mitigating inflammatory responses within the human body .
Preparation Methods
The synthesis of 2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine involves multiple steps, starting from 6-mercaptopurine. The key steps include:
Acetylation: The ribofuranosyl moiety is acetylated to protect the hydroxyl groups.
Glycosylation: The acetylated ribofuranosyl group is then attached to the purine base at the 9-position.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its thiol form.
Scientific Research Applications
2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study nucleic acid interactions and enzyme activities.
Medicine: Its derivatives are investigated for their potential as antiviral and anticancer agents.
Industry: It is used in the development of new pharmaceuticals and diagnostic tools.
Comparison with Similar Compounds
Similar compounds include:
6-Mercaptopurine: A parent compound used in chemotherapy.
2-Amino-6-methylmercaptopurine: A derivative with similar biological activities.
2-Amino-6-mercaptopurine riboside: Another riboside derivative with distinct pharmacological properties
2-Amino-6-mercaptopurine-9-(2’,3’,5’-tri-O-acetyl-beta-ribofuranosyl)purine is unique due to its specific acetylated ribofuranosyl moiety, which enhances its stability and bioavailability compared to its non-acetylated counterparts .
Properties
CAS No. |
2946-36-3 |
---|---|
Molecular Formula |
C16H19N5O7S |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29) |
InChI Key |
BZOOEMDKUJHUEP-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Synonyms |
6-Thio-guanosine 2’,3’,5’-Triacetate; Tri-O-acetylthioguanosine; NSC 70389 |
Origin of Product |
United States |
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